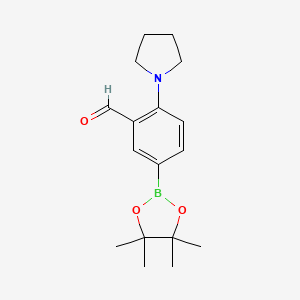
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a pyrrolidine ring and a dioxaborolane group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrolidine and dioxaborolane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and dioxaborolane group can form stable complexes with various biomolecules, influencing their function and activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-(Pyrrolidin-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the specific positioning of the pyrrolidine and dioxaborolane groups on the benzaldehyde core. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs .
Propriétés
Formule moléculaire |
C17H24BNO3 |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(11-14)12-20)19-9-5-6-10-19/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Clé InChI |
RCWITILFSYMCAD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



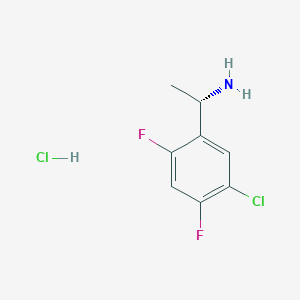

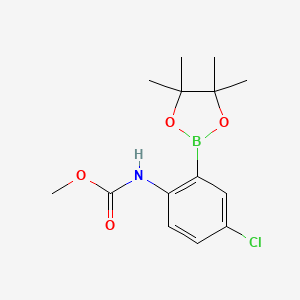
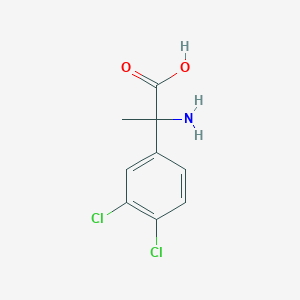
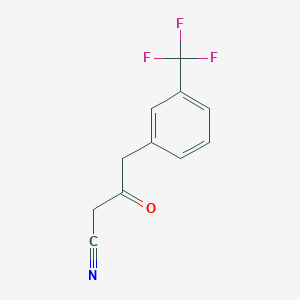
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
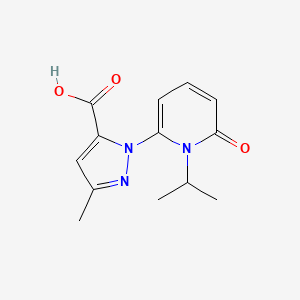
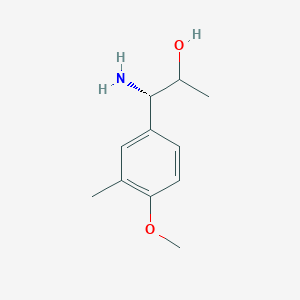
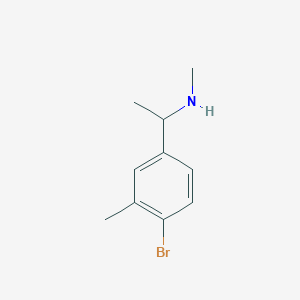
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
